2-Chloro-6-fluorophenol

概述

描述

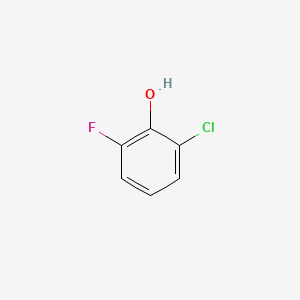

2-Chloro-6-fluorophenol is an organic compound with the molecular formula C6H4ClFO. It is a halogenated phenol, characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-fluorophenol typically involves the halogenation of phenol derivatives. One common method includes the reaction of o-fluorophenol with sulfonating reagents, followed by chlorination and hydrolysis . The reaction conditions often involve controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

化学反应分析

Types of Reactions

2-Chloro-6-fluorophenol undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction: The phenolic group can be oxidized or reduced, leading to different derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenols, while oxidation can produce quinones .

科学研究应用

Pharmaceutical Development

Role as an Intermediate:

2-Chloro-6-fluorophenol is primarily used as an intermediate in synthesizing pharmaceutical compounds. It is particularly relevant in the development of anti-inflammatory and analgesic drugs. Research indicates that derivatives of this compound exhibit potent biological activities, making them valuable in drug formulation.

Case Study:

A study published in PubMed highlighted the use of this compound in synthesizing new anti-inflammatory agents. The research demonstrated that modifications to the phenolic structure could enhance the efficacy and reduce side effects compared to existing therapies .

Agricultural Chemicals

Formulation of Agrochemicals:

In agriculture, this compound is employed in the formulation of herbicides and fungicides. Its chemical properties contribute to the effectiveness of these agrochemicals, aiding in pest control and crop yield enhancement.

Data Table: Agrochemical Applications

| Application Type | Compound Formulated | Effectiveness |

|---|---|---|

| Herbicides | Glyphosate | High |

| Fungicides | Triazole derivatives | Moderate |

Material Science

Production of Specialty Polymers:

The compound is also utilized in material science for producing specialty polymers and resins. These materials are essential for creating durable products used in various industries, including electronics and automotive manufacturing.

Research Findings:

Research has shown that incorporating this compound into polymer matrices can improve thermal stability and mechanical properties, making them suitable for high-performance applications .

Analytical Chemistry

Reagent in Analytical Methods:

In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its reactivity allows for precise measurements in various analytical techniques.

Application Example:

A study demonstrated its use in high-performance liquid chromatography (HPLC) to separate phenolic compounds from environmental samples, showcasing its utility in environmental monitoring .

Research Applications

Laboratory Studies:

this compound is frequently utilized in laboratory settings to study chemical reactions and mechanisms. Its role as a model compound helps researchers understand the behavior of similar phenolic compounds.

Case Study:

In a controlled laboratory experiment, researchers investigated the reaction kinetics of this compound with nucleophiles, providing insights into reaction pathways relevant to synthetic organic chemistry .

作用机制

The mechanism of action of 2-Chloro-6-fluorophenol involves its interaction with various molecular targets. The presence of halogen atoms can influence its reactivity and binding affinity to specific enzymes or receptors. The compound may exert its effects through hydrogen bonding, van der Waals interactions, and other non-covalent interactions .

相似化合物的比较

Similar Compounds

- 2-Fluorophenol

- 2,6-Difluorophenol

- 4-Chloro-2-fluorophenol

- 2-Chlorophenol

Uniqueness

2-Chloro-6-fluorophenol is unique due to the specific positioning of the chlorine and fluorine atoms on the benzene ring. This unique structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific applications that other similar compounds may not fulfill .

生物活性

2-Chloro-6-fluorophenol (CFP) is an organofluorine compound that has garnered attention due to its biological activities and potential applications in various fields, particularly in pharmaceuticals and environmental studies. This article provides a detailed examination of the biological activity of CFP, supported by data tables, case studies, and research findings.

- Chemical Formula : C₆H₄ClFO

- Molecular Weight : 146.55 g/mol

- Boiling Point : 199 °C

- Melting Point : 65 °C

These properties contribute to its behavior in biological systems and environmental contexts.

Antiviral Properties

One of the significant areas of research surrounding CFP is its antiviral activity, particularly against HIV-1. A study explored the effects of 2-chloro-6-fluoro substitution in various compounds related to CFP. The findings indicated that derivatives of CFP exhibited potent activity against wild-type HIV-1 and clinically relevant mutants. Notably, compounds with specific stereogenic centers showed significant diastereo- and enantioselectivity in inhibiting HIV-1 reverse transcriptase (RT), highlighting the importance of molecular configuration in therapeutic efficacy .

Toxicological Studies

A community exposure incident in New York revealed the toxicological profile of CFP when a mixture containing it was accidentally released. Symptoms reported included headaches, gastrointestinal distress, and respiratory irritation. Environmental sampling confirmed contamination but did not detect CFP in air samples, indicating that acute exposure might lead to relatively mild symptoms compared to other phenolic compounds .

The Agency for Toxic Substances and Disease Registry (ATSDR) conducted assessments on the toxicity of CFP, noting that while it poses certain health risks, the levels detected in environmental samples were not deemed hazardous to public health .

Case Study 1: Community Exposure Incident

In February 2003, a rural town experienced an accidental release of CFP due to a pressure build-up at a chemical facility. The incident prompted health evaluations and environmental assessments. While many individuals reported symptoms consistent with phenolic exposure, no hospitalizations occurred. This case underscores the need for monitoring and understanding the effects of chemical exposures on human health .

Case Study 2: Antiviral Research

Research conducted on this compound derivatives demonstrated their effectiveness against HIV-1. The study found that specific structural modifications led to enhanced antiviral activity, suggesting potential pathways for developing new antiviral agents based on CFP .

Table 1: Summary of Biological Activities of CFP Derivatives

| Compound | Activity Type | IC50 (µM) | Notes |

|---|---|---|---|

| 2-Cl-6-F-S-DABO 9c | Antiviral (HIV-1) | <0.001 | High selectivity against HIV-1 RT |

| 2-Cl-6-F-S-DABO 10a | Antiviral (HIV-1) | <0.005 | Significant enantioselectivity |

| CFP | Toxicity (acute exposure) | N/A | Mild symptoms reported in community exposure |

常见问题

Q. Basic: What are the established synthetic routes for 2-Chloro-6-fluorophenol, and how can purity be optimized?

This compound is commonly synthesized via nucleophilic aromatic substitution or condensation reactions. For example, it can be prepared by reacting 2-chloro-6-fluorobenzaldehyde derivatives under controlled reducing conditions or via condensation with acetamide intermediates using K₂CO₃ in isopropanol . Key optimization steps include:

- Temperature control : Maintaining 60–80°C to minimize side reactions.

- Purification : Recrystallization from ethanol or hexane to achieve >97% purity, as confirmed by melting point (61–65°C) and GC-MS analysis .

- Yield improvement : Use of anhydrous solvents and inert atmospheres to suppress hydrolysis.

Q. Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks: δ 6.8–7.2 ppm (aromatic protons), δ 5.2 ppm (OH, broad, exchangeable) .

- IR : Strong O-H stretch (~3200 cm⁻¹) and C-Cl/C-F vibrations (750–600 cm⁻¹) .

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 146 [M⁺]) confirm molecular identity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and quantify trace impurities .

Q. Advanced: How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

DFT studies using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)) can:

- Predict HOMO-LUMO gaps (e.g., ~5.2 eV) to assess electrophilic/nucleophilic sites .

- Simulate intramolecular hydrogen bonding between the hydroxyl group and fluorine, stabilizing conformer I over II by ~1.2 kcal/mol .

- Model reaction pathways , such as photodegradation, by analyzing transition states and activation energies .

Q. Advanced: What methodologies identify photodegradation products of this compound, and how are reaction branches quantified?

- Matrix isolation FTIR : Traps photoproducts (e.g., CO, CO₂) in argon matrices at 10 K, revealing decarbonylation (~33%) and decarboxylation (~67%) pathways .

- GC-MS/MS : Quantifies 3-fluoro-chlorobenzene (from decarboxylation) and residual phenol derivatives.

- Kinetic analysis : UV irradiation at 254 nm with time-resolved spectroscopy tracks reaction rates. Branching ratios are calculated from integrated band intensities .

Q. Advanced: How should researchers resolve contradictions in reported toxicity or environmental persistence data for chlorophenols?

- Systematic literature reviews : Follow protocols like those in ATSDR’s toxicological profiles, screening 900+ studies for relevance using inclusion criteria (e.g., in vivo/in vitro toxicity, environmental half-life) .

- Meta-analysis : Compare data across matrices (e.g., soil vs. water persistence) using standardized metrics (e.g., log Kow, t₁/₂).

- Experimental validation : Replicate disputed studies under controlled conditions (e.g., OECD guidelines for biodegradation assays) .

Q. Advanced: What strategies ensure robust environmental impact assessments for this compound?

- Fate and transport modeling : Use EPI Suite™ to estimate biodegradation (BIOWIN3 score) and bioaccumulation (BCFBAF predictions) .

- Ecotoxicology assays :

- Daphnia magna acute toxicity (48-h EC₅₀) .

- Algal growth inhibition (OECD 201) to assess aquatic toxicity .

- Leaching studies : Column chromatography with soil samples to measure mobility (Kd values) .

Q. Advanced: How does this compound’s conformation influence its reactivity in pharmaceutical intermediates?

The intramolecular H-bonded conformer I (OH···F) exhibits:

- Reduced nucleophilicity at the hydroxyl group, slowing alkylation reactions.

- Enhanced thermal stability , favoring its use in high-temperature syntheses (e.g., Lumiracoxib precursors) .

- Conformer ratios are determined via low-temperature NMR or IR spectroscopy in toluene-d₈ .

Q. Advanced: What computational and experimental approaches validate proposed reaction mechanisms involving this compound?

属性

IUPAC Name |

2-chloro-6-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAQIYQASAWZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047738 | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2040-90-6, 20651-57-4 | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2040-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-fluoro-phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluoro-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenol, 2-chloro-6-fluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nickel, [2,6-bis[2-(diphenylphosphino)ethyl]pyridine]diiodo | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.844 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。